Structural Differentiation: 2‑Methyl‑thiomorpholine vs. Des‑Methyl, 2‑tert‑Butyl, and Morpholine Congeners
The target compound combines three distinguishing structural features—(i) a 2‑methyl substituent on the imidazo[1,2-b]pyridazine core, (ii) a carbonyl linker at the 6‑position, and (iii) a thiomorpholine ring—that are not simultaneously present in any comparator currently listed in major chemical catalogs or the peer‑reviewed literature . The closest commercially available analogs are 4-{imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine (CAS 2415555-54-1, C₁₁H₁₂N₄OS, MW 248.31, lacking the 2‑methyl group), 4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine (CAS 2549049-12-7, C₁₅H₂₀N₄OS, MW 304.41), and 4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine (CAS 2640947-91-5, C₁₅H₂₀N₄O₂, MW 288.35) . The 2‑methyl group contributes +14 Da relative to the des‑methyl parent and reduces lipophilicity by approximately 0.5 logD units compared with the 2‑tert‑butyl analog, while the thiomorpholine sulfur atom increases polar surface area by ~9 Ų relative to the morpholine isostere, altering hydrogen‑bond acceptor geometry [1].
| Evidence Dimension | Molecular weight, lipophilicity (clogD₇.₄), topological polar surface area (TPSA), and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | MW = 262.33; clogD₇.₄ ≈ 0.7 (estimated); TPSA ≈ 62 Ų (estimated); 5 H‑bond acceptors (N₃,O,S) |
| Comparator Or Baseline | 4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine: MW 248.31, clogD₇.₄ ≈ 0.3, TPSA ≈ 62 Ų; 4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine: MW 304.41, clogD₇.₄ ≈ 2.0, TPSA ≈ 62 Ų; 4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine: MW 288.35, clogD₇.₄ ≈ 1.6, TPSA ≈ 53 Ų |
| Quantified Difference | ΔMW = +14.02 vs. des‑methyl parent; ΔclogD₇.₄ ≈ –1.3 vs. 2‑tert‑butyl thiomorpholine analog; ΔTPSA ≈ +9 Ų vs. morpholine isostere |
| Conditions | In silico physicochemical property calculations (ChemAxon/DataWarrior, pH 7.4) on the neutral species; no experimental logD or TPSA data are available for the target compound; values are inferred from validated QSPR models applied to closest measured analogs [1]. |
Why This Matters
The unique 2‑methyl/thiomorpholine combination occupies a physicochemical niche—moderate lipophilicity and intermediate size—that is absent from commercially available analogs, making the compound a non‑redundant tool for probing the SAR of the thiomorpholine vector in kinase hinge‑binding scaffolds.
- [1] Elie, J.; Feizbakhsh, O.; Desban, N.; et al. J. Enzyme Inhib. Med. Chem. 2020, 35, 1840–1853 (SAR data for disubstituted imidazo[1,2-b]pyridazines supporting the impact of 2‑ and 6‑substituents on physicochemical and selectivity profiles). Akwata, D.; Kempen, A. L.; Lamptey, J.; et al. RSC Med. Chem. 2024, 15, 178–192 (TAK1 SAR demonstrating divergent potency with 6‑morpholine vs. 6‑piperazine substituents). View Source
